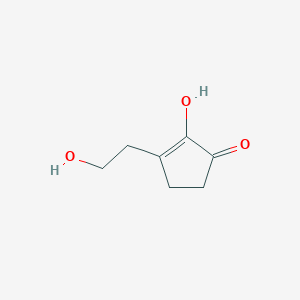
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclopentenone, featuring hydroxyl groups at the 2 and 3 positions, and an additional hydroxyethyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. For instance, it may activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but features a methyl group instead of a hydroxyethyl group.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another similar compound with an ethyl group at the 3 position.
Uniqueness
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
303183-80-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-hydroxy-3-(2-hydroxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-3-5-1-2-6(9)7(5)10/h8,10H,1-4H2 |
Clé InChI |
NRYABLFNRBOMDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
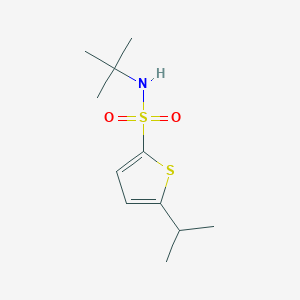
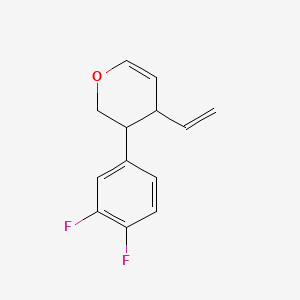
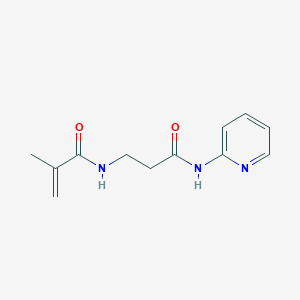
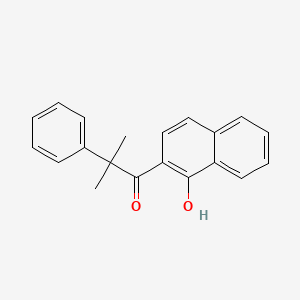
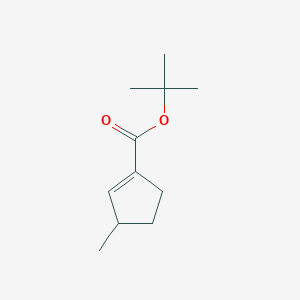
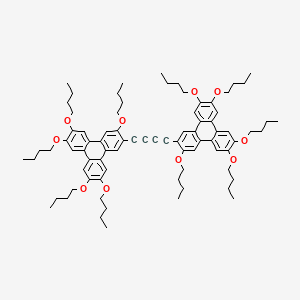
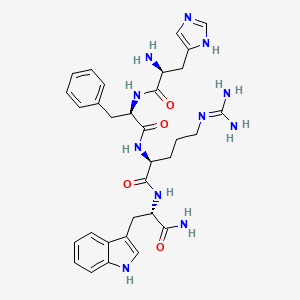

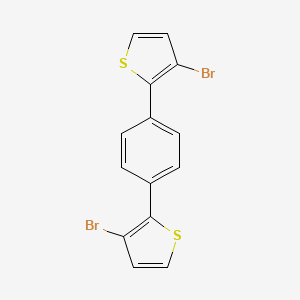
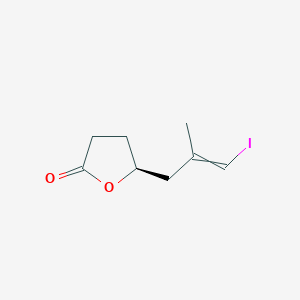
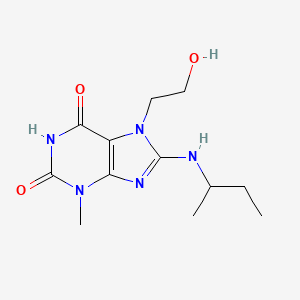
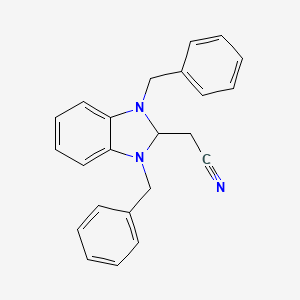
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
